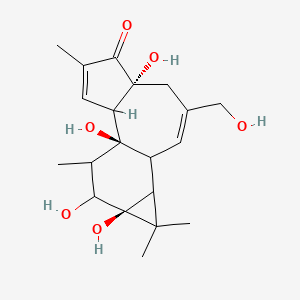

4beta-Phorbol

Description

Historical Context and Isolation from Natural Sources

The journey of 4beta-Phorbol from a natural plant constituent to a key laboratory reagent is rooted in the study of traditional herbal medicine and organic chemistry.

Phorbol (B1677699) was first isolated in 1934 from croton oil, which is extracted from the seeds of the Croton tiglium plant, a member of the Euphorbiaceae family. wikipedia.orgnih.gov This plant's seeds and oil have a long history of use in traditional medicine, with mentions in Chinese herbal texts dating back 2,000 years. wikipedia.org The potent biological effects of the oil are largely attributed to its high concentration of phorbol esters. wikipedia.org Chemical investigations of the seeds of Croton tiglium have consistently yielded various phorbol diesters, making it the primary natural source for these compounds. nih.govnih.govnih.gov The complex structure of phorbol was eventually determined in 1967. wikipedia.org

Chemically, this compound is classified as a tigliane (B1223011), a class of tetracyclic diterpenes. wikipedia.orgresearchgate.net Diterpenes are organic compounds composed of four isoprene (B109036) units. The tigliane skeleton is the fundamental structure of phorbol and its many derivatives. nih.gov Phorbol esters are formed when the hydroxyl groups on the phorbol structure, typically at positions C-12, C-13, or C-20, are esterified with various fatty acids. nih.gov These compounds are widely distributed in plants of the Euphorbiaceae and Thymelaeaceae families. wikipedia.orgnih.gov

| Key Structural Features of the Tigliane Skeleton |

| Tetracyclic (four-ring) core |

| trans-fused A/B rings |

| trans-fused B/C rings |

| cis-fused C/D ring |

| α,β-unsaturated ketone in the A-ring |

| Primary hydroxy group at C-20 |

| Secondary and tertiary hydroxy groups at various positions |

This table summarizes the defining structural characteristics of the tigliane diterpene framework, to which this compound belongs. nih.gov

Significance as a Foundational Research Tool in Cell Biology and Signal Transduction

The primary significance of this compound derivatives in research stems from their potent ability to activate Protein Kinase C (PKC), a family of enzymes that are critical in regulating a vast array of cellular processes. wikipedia.orgnih.govontosight.ai Phorbol esters mimic the action of diacylglycerol (DAG), a natural second messenger that activates PKC. wikipedia.orgnih.govresearchgate.net This mimicry allows researchers to use phorbol esters to directly and potently stimulate PKC-mediated signaling pathways, providing a powerful method for investigating their downstream effects. nih.govontosight.ai

This property has made phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), invaluable tools in biomedical research. wikipedia.orgstemcell.com They are widely used to study cellular differentiation, proliferation, gene expression, and apoptosis. ontosight.aistemcell.comresearchgate.net For instance, PMA is used to stimulate hematopoietic differentiation and can induce leukemia cell lines to differentiate into macrophage-like cells. stemcell.com In immunology, it is used to enhance the differentiation of specific B cell and T cell populations. stemcell.comnih.gov The compound also serves as a tool to explore synaptic function, where it has been shown to augment neurotransmitter release. nih.gov

| Research Area | Application of Phorbol Esters | Key Findings |

| Oncology | Induction of tumor promotion in models; stimulation of cell differentiation. ontosight.aistemcell.com | Phorbol esters are classic tumor promoters that activate PKC, a key enzyme in cell proliferation and transformation. nih.govnih.gov |

| Immunology | Activation and differentiation of immune cells (e.g., B cells, T cells). stemcell.comnih.gov | PMA can enhance the differentiation of pre-activated B cells into regulatory phenotypes. researchgate.netnih.gov |

| Neuroscience | Study of neurotransmitter release and synaptic plasticity. nih.gov | Beta-phorbol esters augment transmitter release by acting on presynaptic proteins like Munc13s. nih.gov |

| Stem Cell Biology | Stimulation of differentiation into various lineages (e.g., cardiac, hematopoietic). stemcell.com | PMA can stimulate the cardiac differentiation of mesenchymal stem cells. stemcell.com |

| Metabolism | Investigation of metabolic pathways like fatty acid synthesis. nih.gov | 4 beta-phorbol-12-myristate-13-acetate is a potent stimulator of fatty acid synthesis in isolated hepatocytes. nih.gov |

This table provides a summary of the diverse applications of this compound derivatives as research tools across different fields of cell biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(1S,6R,13S)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |

InChI |

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10?,12?,13?,14?,16?,18-,19-,20-/m1/s1 |

InChI Key |

QGVLYPPODPLXMB-LHAAJPOVSA-N |

Isomeric SMILES |

CC1C([C@@]2(C(C2(C)C)C3[C@]1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of 4beta Phorbol and Its Derivatives

Total Synthesis Approaches for the 4beta-Phorbol Core Structure

For many years, the sheer complexity and specific oxidation pattern of the phorbol (B1677699) molecule made a complete chemical synthesis an elusive goal, with isolation and semisynthesis being the only viable routes to obtain the compound. nih.gov Despite relentless efforts over 40 years, purely synthetic methods could not compete with these traditional strategies. nih.govresearchgate.net

A significant breakthrough was the first enantiospecific total synthesis of (+)-phorbol, accomplished in 19 steps. nih.gov This route begins with the abundant monoterpene (+)-3-carene and employs a strategy inspired by the two-phase logic of terpene biosynthesis, which pairs powerful carbon-carbon bond constructions with carbon-hydrogen bond oxidations. nih.govresearchgate.net This approach was not designed to replace natural isolation for producing large quantities of phorbol itself, but rather to provide a pathway to create analogs with unique oxidation patterns that are not accessible through semisynthesis. nih.gov

Key steps in this landmark synthesis include:

Installation of the C-4 oxygen via a Mukaiyama hydration. nih.gov

A complex cascade reaction that forms two new C-C bonds, three new ring systems, and three C-O bonds in a single flask. nih.gov

Allylic oxidation to establish the correct functionality on the C ring. nih.gov

This synthetic route demonstrates a powerful strategy for accessing the complex tigliane (B1223011) core and opens the door for the creation of novel, deep-seated phorbol analogs that are difficult or impossible to obtain from natural sources. nih.gov

Semisynthesis and Derivatization Strategies from Isolated Phorbol

Semisynthesis, starting from phorbol isolated from natural sources, remains a crucial method for generating a wide array of phorbol derivatives, particularly esters. nih.gov Phorbol itself is a polyhydroxylated compound, and its derivatives are often found in nature as mixed esters, commonly at the C-12 and C-13 positions or the C-13 and C-20 positions. pitt.edu

The chemical modification of isolated phorbol allows for the systematic exploration of structure-activity relationships. By selectively esterifying the hydroxyl groups at various positions (e.g., C-12, C-13, C-20) with different acyl chains, researchers can generate a library of analogs. nih.gov For example, numerous ester derivatives have been synthesized to define the molecular basis for the activities of phorbol esters and to develop isozyme-selective activators of Protein Kinase C (PKC). acs.org These strategies have led to the creation of compounds like 4β-Phorbol 12,13-dibutyrate (4βPDB) and phorbol 12-myristate 13-acetate (PMA), which are widely used as research tools. nih.gov

Derivatization is not limited to esterification. Modifications at other positions, such as the synthesis of 20-acetate derivatives of deoxyphorbol (B1633219) monoesters, have also been explored to probe the functional importance of different parts of the molecule. nih.gov

Design and Synthesis of Phorbol Ester Analogs

The design of novel phorbol ester analogs is largely guided by the desire to understand and modulate their interaction with biological targets, most notably Protein Kinase C (PKC). nih.govacs.org These efforts aim to create molecules with improved selectivity, potency, or novel therapeutic properties.

Structure-activity relationship (SAR) studies are fundamental to the rational design of new phorbol analogs. These studies involve comparing the biological activities of a series of structurally related compounds to identify the key chemical features—the pharmacophore—responsible for their effects. pnas.org

For phorbol esters, SAR studies have revealed several critical structural requirements for potent biological activity, which is often linked to their ability to bind to and activate PKC. nih.govacs.orgpnas.org Key findings include:

The C4, C9, and C20 oxygens have been identified as a critical triad (B1167595) for activity. acs.org The C3 oxygen can sometimes act as a surrogate for the C4 oxygen. acs.org

Esterification at C-12 or C-13 with a long-chain fatty acid is often necessary for high potency. pnas.org

The C-20 hydroxyl group is also considered essential for activity. pnas.org

The lipophilicity of the ester groups can influence potency; for instance, short-chain substituted mono- and diesters of phorbol are often more potent facilitators of neurotransmitter release than long-chain esters. nih.gov

Even subtle changes to the phorbol skeleton can dramatically alter the biological profile, potentially by affecting selectivity for different PKC isozymes. nih.gov

These SAR insights have guided the synthesis of simplified phorbol analogs. For example, a class of analogs was developed where the five-membered A-ring was removed, providing access to BCD-ring analogs that still retain the key pharmacophoric elements and bind to PKC. acs.orgacs.org

| Compound/Derivative Class | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4α-Phorbol 12,13-dibutyrate (4αPDB) | Stereoisomer of the active 4β form | Inactive; demonstrates stereospecificity of the receptor. | nih.gov |

| 12-deoxyphorbol esters (e.g., dPA, dPAng) | Lacks the C-12 hydroxyl group | Generally active, but potency varies with the C-13 ester substituent. | nih.gov |

| Phorbol esters with long-chain C-12/C-13 esters (e.g., PMA) | Highly lipophilic acyl chains | Potent in some assays (e.g., tumor promotion), but may show decreased potency in others (e.g., neurotransmitter release) compared to short-chain esters. | nih.gov |

| 20-acetate derivatives of deoxyphorbols | Esterification of the C-20 hydroxyl group | Reduced effectiveness compared to the parent compounds, highlighting the importance of a free C-20 hydroxyl. | nih.gov |

| BCD Ring Analogs | Removal of the five-membered A-ring | Retained binding to PKC, indicating the core pharmacophore resides in the BCD ring system. | acs.orgacs.org |

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor stability, low absorption, or lack of site specificity. nih.govnih.govresearchgate.net A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body, typically through enzymatic action. nih.govresearchgate.net

For phorbol esters, a prodrug approach could theoretically be employed to enhance targeted delivery. The classical approach involves covalently modifying the drug with lipophilic moieties, such as esters, to increase passive permeability across cell membranes. nih.gov In the context of this compound, which has multiple hydroxyl groups, esterification is a natural strategy for creating prodrugs.

A targeted prodrug strategy involves designing the molecule to be recognized by specific enzymes or transport proteins that are overexpressed at the target site (e.g., in cancer cells). nih.govresearchgate.net This approach can increase the concentration of the active drug at the desired location, potentially improving efficacy and reducing off-target effects. sciencepublishinggroup.com For instance, a phorbol derivative could be linked to a moiety that is a substrate for an enzyme uniquely present in target cells. Upon enzymatic cleavage, the active phorbol analog would be released locally. While specific examples for this compound are not extensively detailed in the literature, the general principles of prodrug design, particularly those involving ester linkages that can be hydrolyzed by cellular esterases, are directly applicable. nih.gov

Molecular Mechanisms of Action of 4beta Phorbol Esters

Primary Interaction with Protein Kinase C (PKC)

Phorbol (B1677699) esters are potent activators of the PKC family of serine/threonine kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. ontosight.ainih.gov This activation is a direct result of the phorbol ester's ability to bind to a specific regulatory domain within the PKC molecule.

Mimicry of Endogenous Diacylglycerol (DAG) at the C1 Binding Site

The principal mechanism by which 4beta-phorbol esters activate PKC is by acting as a structural analog of diacylglycerol (DAG). nih.gov They bind to the C1 domain, a cysteine-rich zinc-finger motif found in the regulatory region of most PKC isozymes. wikipedia.orgebi.ac.uk This domain is the natural receptor for DAG. Phorbol esters, like DAG, bind within a hydrophilic cleft on the C1 domain's surface. nih.gov This interaction stabilizes the association of PKC with the plasma membrane, a critical step for its activation. While both DAG and phorbol esters activate PKC, phorbol esters are metabolically more stable, leading to a sustained and often more potent activation. ucsd.edu The interaction is qualitatively similar for both molecules, involving reversible binding at the membrane interface rather than significant insertion into the hydrophobic core of the membrane. ucsd.edunih.gov

Synthetic, cell-permeable diacylglycerols such as sn-1,2-dioctanoylglycerol (diC8) have been shown to mimic the effects of phorbol esters like 12-O-tetradecanoylphorbol 13-acetate (TPA), including stimulating phosphatidylcholine biosynthesis and displacing bound phorbol esters from cells. monash.edu This functional mimicry underscores the shared binding site and mechanism of action at the C1 domain.

Differential Binding to Specific PKC Isozymes and C1 Domains

The PKC family consists of multiple isozymes, which are categorized into conventional, novel, and atypical groups based on their activation requirements. ucsd.edu Most PKC isozymes possess tandem C1 domains, designated C1A and C1B, which can exhibit non-equivalent binding affinities for phorbol esters and DAG. nih.gov These differences in binding are often subtle and driven by specific amino acid residues within the domains.

For instance, in PKCθ, a critical enzyme in T-cell activation, the C1b domain possesses potent binding activity for phorbol esters, while the C1a domain binds them only weakly. nih.gov Research has identified a single proline residue in the C1a domain of PKCθ as a primary contributor to this weak binding. nih.govnih.gov Conversely, the C1b domain of PKCδ is often used as a benchmark for strong phorbol ester interaction. nih.gov The binding affinities of C1 domains from other proteins, such as MRCK α and β, are substantially weaker than that of PKCδ's C1b domain, highlighting the specificity of these interactions. nih.gov

| PKC Isozyme/Domain | Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| PKCθ C1a domain | [3H]PDBu | 250 ± 40 nM | nih.gov |

| PKCθ C1b domain | [3H]PDBu | 1.6 ± 0.5 nM | nih.gov |

| PKCθ C1a (Pro9 to Lys9 mutant) | [3H]PDBu | 3.6 nM | nih.gov |

| MRCK α C1 domain | [20-3H]PDBu | 10 nM | nih.gov |

| MRCK β C1 domain | [20-3H]PDBu | 17 nM | nih.gov |

Modulation of PKC Catalytic Activity and Subcellular Translocation

Binding of a phorbol ester to the C1 domain induces a significant conformational change in the PKC enzyme. This event, coupled with the presence of phospholipids (B1166683) like phosphatidylserine, recruits the enzyme from the cytosol to the plasma membrane. ucsd.eduucsd.edu This translocation relieves the autoinhibition imposed by a pseudosubstrate sequence in the regulatory domain, which in the inactive state occupies the substrate-binding cavity of the catalytic domain. ucsd.edu Once at the membrane, the catalytic domain becomes accessible to its protein substrates, leading to their phosphorylation and the initiation of downstream signaling cascades.

The translocation to the membrane is a hallmark of PKC activation by phorbol esters. ucsd.edu Studies using confocal microscopy have shown that for PKCθ, deletion of the C1b domain diminishes translocation to the plasma membrane in response to phorbol myristate acetate (B1210297) (PMA), whereas deletion of the weak-binding C1a domain actually enhances it, suggesting complex intramolecular regulation. nih.gov

Role of Calcium in Phorbol Ester-Mediated PKC-Membrane Association

For conventional PKC isozymes (cPKCs), calcium ions (Ca2+) play a synergistic role with phorbol esters in promoting membrane association. nih.gov The C2 domain of cPKCs is a Ca2+-dependent lipid-binding module. ucsd.edu In the absence of phorbol esters, the association and dissociation of PKC with the membrane are rapidly controlled by fluctuations in Ca2+ concentration. nih.gov

However, the presence of this compound esters dramatically stabilizes the PKC-membrane complex. For example, 4-beta-phorbol 12,13-dibutyrate greatly reduces the release of PKC from the membrane even when Ca2+ levels are depleted. nih.gov Phorbol esters achieve this by significantly lowering the apparent concentration of Ca2+ required for membrane binding. nih.gov While the initial association may be Ca2+-dependent, sustained interaction with the membrane in the presence of phorbol esters can lead to a state that is not easily reversed by calcium chelation alone. ucsd.edunih.gov This apparent irreversibility is due to the remarkably high affinity of the phorbol ester-PKC-membrane complex. ucsd.edu

Interaction with Other C1 Domain-Containing Proteins and Phospholipid Membrane Receptors

While PKC is the most prominent target, it is not the only cellular receptor for phorbol esters. The C1 domain is present in approximately 50 different mammalian proteins, and several of these have been shown to bind phorbol esters and DAG. nih.govnih.gov These "non-kinase" phorbol ester receptors include:

Chimerins : A family of Rac-GTPase activating proteins (GAPs). nih.gov

RasGRPs : Guanine nucleotide exchange factors for Ras family GTPases. nih.gov

Munc13s : Proteins essential for synaptic vesicle priming in neurotransmitter release. nih.govnih.gov

Diacylglycerol kinases (DGKs) : Enzymes that phosphorylate DAG to produce phosphatidic acid. nih.gov

The binding of phorbol esters to these alternative targets can elicit biological responses independently of PKC activation. For instance, studies on hippocampal neurons have shown that Munc13s are the main presynaptic receptors for DAG and phorbol esters, and their modulation is critical for synaptic efficacy. nih.gov The C1 domains of proteins like MRCK (myotonic dystrophy kinase-related Cdc42 binding kinase) also bind phorbol esters, but with significantly lower affinity than PKCδ and require much higher concentrations for membrane translocation in cells. nih.gov This highlights that the cellular response to phorbol esters is a composite of their interactions with a network of C1 domain-containing proteins.

| Protein Family | Function | Phorbol Ester Binding | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Serine/Threonine Kinase | Yes (High Affinity) | nih.gov |

| Chimerins | Rac-GAP | Yes | nih.gov |

| RasGRPs | Ras-GEF | Yes | nih.gov |

| Munc13s | Synaptic Vesicle Priming | Yes | nih.gov |

| Diacylglycerol Kinases (DGKs) | DAG Phosphorylation | Yes | nih.gov |

| MRCK | Kinase (downstream of Cdc42) | Yes (Lower Affinity) | nih.gov |

Downstream Signaling Pathway Activation and Modulation

The activation of PKC and other C1 domain proteins by this compound esters triggers a cascade of downstream signaling events. One of the most significant pathways affected is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. nih.gov Acute treatment with phorbol esters like TPA rapidly activates p42 MAPK (ERK2) in many cell types, which is a critical step for cellular responses such as proliferation and differentiation. nih.gov The requirement of the ERK/MAPK pathway for phorbol ester-induced cell division has been demonstrated by the ability of MEK inhibitors (which block the kinase upstream of ERK) to prevent this effect. nih.govwsu.edu

Furthermore, phorbol ester treatment can lead to the activation of other signaling pathways, including those mediated by NF-κB, which is involved in inflammation. mdpi.com The activation of PKC can also lead to the modulation of ion pumps; for example, phorbol 12-myristate 13-acetate (PMA) has been shown to induce both the phosphorylation and increased gene expression of the plasma membrane Ca2+ pump. researchgate.net The specific downstream effects are highly context-dependent, varying with cell type, the specific phorbol ester used, and the complement of C1 domain proteins expressed.

Activation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

This compound esters are potent activators of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), mimic the action of diacylglycerol (DAG), a natural activator of Protein Kinase C (PKC). frontiersin.org This activation of PKC initiates a downstream signaling cascade that leads to the phosphorylation and activation of ERK1 and ERK2, also known as p44 and p42 MAP kinases, respectively. nih.govlicorbio.com

Studies have demonstrated that both ERK1 and ERK2 are present in various cell types, including T cells, and their phosphorylation is a key event in T cell activation. nih.gov Stimulation with phorbol esters leads to an increase in the phosphate (B84403) content of both ERK1 and ERK2, with a notable increase in phosphotyrosine. nih.gov This phosphorylation is a rapid event, detectable within minutes of stimulation and reaching a maximum shortly after. nih.gov The activation of ERK1/2 is not due to an increase in the concentration of the proteins themselves but rather to their post-translational modification through phosphorylation. nih.gov

The mechanism of activation involves an upstream protein kinase that is stimulated by the phorbol ester. nih.gov This kinase then phosphorylates the ERK1 gene product on both tyrosine and threonine residues, leading to a significant increase in its myelin basic protein kinase activity. nih.gov

Table 1: Effects of this compound Esters on ERK1/2 Phosphorylation

| Cell Type | Phorbol Ester Used | Effect on ERK1/2 | Key Findings | Reference |

|---|---|---|---|---|

| Jurkat, K-562, THP-1 | Phorbol 12-myristate 13-acetate (PMA) | Increased phosphorylation | PMA triggers a signal transduction cascade leading to ERK phosphorylation. | licorbio.com |

| T cells | Phorbol myristate acetate (PMA) | Increased phosphorylation and kinase activity | ERK1 and ERK2 are part of a signal transduction cascade downstream of PKC. | nih.gov |

Modulation of the Phosphoinositide Signaling Pathway

The phosphoinositide signaling pathway is a crucial cellular communication system that regulates a variety of cellular processes. This compound esters have been shown to modulate this pathway, primarily through the activation of Protein Kinase C (PKC). This activation can lead to an inhibition of agonist-stimulated phosphoinositide hydrolysis in neuronal primary cultures. nih.gov

Specifically, pretreatment of neuronal cultures with phorbol myristate acetate (PMA) inhibits the hydrolysis of phosphoinositides that is typically stimulated by neurotransmitters. nih.gov This inhibitory effect is time-dependent, with maximal inhibition observed after a 20-30 minute preincubation period. nih.gov The potency of different phorbol esters in inhibiting stimulated phosphoinositide hydrolysis correlates with their ability to activate PKC, suggesting that this is the primary mechanism of action. nih.gov

In human neuroblastoma cells, phorbol 12,13-dibutyrate (PDBu) has been shown to preferentially attenuate the rapid transient elevations of inositol (B14025) (1,4,5)-trisphosphate (Ins(1,4,5)P3) and intracellular calcium that are evoked by agonists like carbachol. nih.gov This effect of PDBu suggests that PKC activation can suppress the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). nih.gov Interestingly, the inhibitory effect of PDBu was observed to be downstream of the receptor, as it also inhibited Ins(1,4,5)P3 accumulation mediated by guanosine (B1672433) 5'-[gamma-thio]-triphosphate. nih.gov

Table 2: Modulation of the Phosphoinositide Signaling Pathway by this compound Esters

| Cell Type | Phorbol Ester Used | Effect on Phosphoinositide Pathway | Key Findings | Reference |

|---|---|---|---|---|

| Neuronal primary cultures | Phorbol myristate acetate (PMA) | Inhibition of agonist-stimulated phosphoinositide hydrolysis | Inhibition is time-dependent and mediated by PKC activation. | nih.gov |

Regulation of the Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling pathway involved in inflammation, immunity, and cell survival. This compound esters, such as phorbol 12-myristate 13-acetate (PMA), are potent activators of this pathway. nih.govmdpi.com The activation of NF-κB by phorbol esters is largely mediated through the activation of Protein Kinase C (PKC) isoforms. nih.govnih.gov

In various cell types, including B cells and pulmonary A549 cells, PMA induces NF-κB activation. nih.govnih.gov This activation involves the convergence of signaling pathways at the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus to regulate gene expression. nih.gov

Research has highlighted the importance of novel PKC isoforms, particularly PKCdelta and PKCepsilon, in PMA-stimulated NF-κB-dependent transcription. nih.gov While PMA is a weaker inducer of NF-κB DNA binding compared to other stimuli like TNFα, its effect is sensitive to inhibitors of novel PKC isoforms. nih.gov Furthermore, the knockdown of PKCdelta has been shown to significantly inhibit PMA-stimulated NF-κB activity. nih.gov In B cells, the activation of NF-κB in response to PMA is inhibited by rottlerin, a compound known to affect novel PKCs. nih.gov

Table 3: Regulation of the NF-κB Pathway by this compound Esters

| Cell Type | Phorbol Ester Used | Effect on NF-κB Pathway | Key Findings | Reference |

|---|---|---|---|---|

| Pulmonary A549 cells | Phorbol 12-myristate 13-acetate (PMA) | Activation of NF-κB-dependent transcription | Novel PKC isoforms, particularly PKCdelta and epsilon, are involved in PMA-induced NF-κB activation. | nih.gov |

| Splenic B cells | Phorbol myristate acetate (PMA) | Activation of NF-κB | Novel PKCs are positive regulators of PMA-induced NF-κB signaling. | nih.gov |

Interference with the Phospholipase D (PLD) Pathway

The Phospholipase D (PLD) pathway is another important signaling pathway that is influenced by this compound esters. Phorbol esters have been shown to stimulate PLD activity in various cell types, including HeLa cells and rat cortical astrocytes. nih.govnih.gov This stimulation results in the hydrolysis of phospholipids to generate phosphatidic acid, a key signaling molecule.

In HeLa cells, 12-O-tetradecanoylphorbol-13-acetate (TPA) stimulates the accumulation of phosphatidylethanol, a product of a PLD-catalyzed transphosphatidylation reaction that occurs in the presence of ethanol. nih.gov This indicates a direct activation of PLD by the phorbol ester. TPA was found to stimulate the conversion of both ester- and ether-linked phospholipids to phosphatidylethanol. nih.gov

In primary cultures of rat cortical astrocytes, the phorbol ester this compound-12beta,13alpha-dibutyrate (PDB) strongly increases basal PLD activity. nih.gov This effect is dependent on Protein Kinase C (PKC), as it is inhibited by the PKC inhibitor Ro 31-8220. nih.gov Furthermore, the activation of PLD by phorbol esters in these cells also requires the involvement of ADP-ribosylating factor (ARF) and Rho proteins, suggesting a complex regulatory mechanism. nih.gov The PLD isoform activated by phorbol ester in astrocytes is likely PLD1. nih.gov

Table 4: Interference with the PLD Pathway by this compound Esters

| Cell Type | Phorbol Ester Used | Effect on PLD Pathway | Key Findings | Reference |

|---|---|---|---|---|

| HeLa cells | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Stimulation of PLD-catalyzed reaction | TPA stimulates the conversion of both ester- and ether-linked phospholipids to phosphatidylethanol. | nih.gov |

Modulation of Voltage-Dependent Calcium Channels (VDCCs)

Voltage-dependent calcium channels (VDCCs) are crucial for converting electrical signals at the cell surface into intracellular calcium transients that trigger a wide range of physiological events. guidetopharmacology.org this compound esters have been shown to modulate the activity of these channels, although the effects can be complex and dependent on the specific channel type and cellular context.

In mouse dorsal root ganglion and cerebral hemisphere neurons, beta-phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and phorbol 12,13-dibutyrate (PDBu) exhibit voltage-dependent effects on calcium-dependent action potentials. nih.gov At resting or more negative membrane potentials, these phorbol esters increase the duration of action potentials, which may be due to a reduction in potassium conductance. nih.gov However, when the neurons are depolarized, the same phorbol esters reduce the action potential duration. nih.gov

In the rat hippocampus, the phorbol ester 4-beta-phorbol 12,13-diacetate increases the frequency of spontaneous miniature excitatory postsynaptic currents in a manner that is attenuated by the blockade of voltage-dependent calcium channels with cadmium. nih.gov This suggests that phorbol esters enhance synaptic transmission through a presynaptic, calcium-dependent mechanism. nih.gov Specifically, the phorbol ester appears to modulate an L-type calcium channel that is not involved in stimulus-evoked neurotransmitter release. nih.gov Conversely, in bovine chromaffin cells, TPA has been shown to inhibit dihydropyridine-sensitive voltage-dependent calcium channels, which in turn blocks the increase in enkephalin synthesis stimulated by KCl depolarization. researchgate.net

Table 5: Modulation of Voltage-Dependent Calcium Channels by this compound Esters

| Cell Type/Preparation | Phorbol Ester Used | Effect on VDCCs | Key Findings | Reference |

|---|---|---|---|---|

| Mouse dorsal root ganglion and cerebral hemisphere neurons | 12-O-tetradecanoylphorbol-13-acetate (TPA), Phorbol 12,13-dibutyrate (PDBu) | Voltage-dependent modulation of action potential duration | Prolongs action potentials at negative membrane potentials and shortens them at depolarized potentials. | nih.gov |

| Rat hippocampus | 4-beta-phorbol 12,13-diacetate | Increased frequency of spontaneous miniature EPSCs | Modulates an L-type channel to increase spontaneous glutamate (B1630785) release. | nih.gov |

Cellular and Biological Responses Induced by 4beta Phorbol Esters

Modulation of Cell Proliferation and Differentiation

4beta-Phorbol esters are potent bioactive compounds that exert a wide range of effects on cellular processes, most notably modulating cell proliferation and differentiation. These effects are highly cell-type specific and context-dependent, leading to diverse outcomes such as the induction of differentiation in some cell lines and the promotion of proliferation in others.

Phorbol (B1677699) esters are widely utilized as potent inducers of differentiation in the human monocytic leukemia cell line, THP-1. researchgate.netscilit.com Treatment with phorbol 12-myristate 13-acetate (PMA) prompts these suspension cells to differentiate into macrophage-like cells that adhere to surfaces and exhibit altered morphology and function. researchgate.netnih.gov This process is a cornerstone of in vitro studies on macrophage biology and immunology. scilit.com The differentiation is associated with significant changes in the cellular proteome and is dependent on nitric oxide signaling. researchgate.netnih.gov Following PMA treatment, THP-1 cells acquire characteristics of mature macrophages, providing a reliable model system for investigating various aspects of macrophage function. nih.gov

Table 1: Effects of Phorbol Ester on THP-1 Cell Differentiation

| Feature | Before PMA Treatment (Monocyte) | After PMA Treatment (Macrophage-like) |

|---|---|---|

| Cell Morphology | Round, suspension | Irregular, adherent |

| Adherence | Non-adherent | Adherent |

| Function | Proliferative | Phagocytic, secretory |

| Key Signaling | - | Nitric Oxide (NO) dependent |

Phorbol esters can exert significant control over cell cycle progression, with the ability to induce G1 phase arrest in certain cell types. In lung adenocarcinoma cells, for instance, activation of Protein Kinase C (PKC) with PMA in the early G1 phase hinders progression into the S phase. This effect is specifically mediated by the PKCδ isozyme. The G1 arrest is not linked to the inhibition of cyclin D1 expression but is instead associated with a significant upregulation of the cell cycle inhibitor p21. This increase in p21 leads to reduced hyperphosphorylation of the Retinoblastoma protein (Rb) and decreased expression of cyclin A. These findings highlight a specific pathway through which phorbol esters can halt the cell cycle at the G1 checkpoint.

Table 2: Phorbol Ester-Induced G1 Arrest Mechanism

| Cellular Component | Effect of Phorbol Ester | Outcome |

|---|---|---|

| PKCδ | Activated | Mediates downstream effects |

| p21 | Upregulated | Inhibits cell cycle progression |

| Rb protein | Hyperphosphorylation is down-regulated | Blocks entry into S phase |

| Cyclin A | Expression is down-regulated | Contributes to G1 arrest |

In the context of hematopoiesis, this compound esters have been shown to influence the differentiation of megakaryocytes. Studies have demonstrated that 4 beta-Phorbol 12-myristate 13-acetate (PMA), when co-cultured with a source of megakaryocyte colony-stimulating activity (Mk-CSA), can stimulate a threefold increase in the number of megakaryocyte colonies. This indicates that phorbol esters can act as a potentiator in megakaryocyte differentiation. The direct effect of PMA on megakaryocyte colony formation is supported by its ability to function as a megakaryocyte potentiator in serum-free conditions and to induce the growth of immature megakaryocytes into large single cells. The activity is specific to certain phorbol esters, as nontumor-promoting analogs lack this effect.

Phorbol esters are capable of stimulating the division of B-lymphocytes. Research has shown that various phorbol esters can promote DNA synthesis in resting B cells. For example, phorbol 12-myristate, 13-acetate (PMA) is a potent stimulator of DNA synthesis in these cells. Other phorbol esters, such as thymeleatoxin (B10785492) and 12-deoxyphorbol-13-O-phenylacetate-20-acetate, are also effective at promoting this response, although their potency relative to PMA can vary. The stimulatory effect of these compounds on B-lymphocyte division underscores their role as modulators of the immune system.

The effect of this compound esters on astroglial cells includes the stimulation of proliferation. Studies on primary cultures of astrocytes have shown that phorbol esters can promote their proliferation. In the context of neoplastic astrocytes, such as those found in glioblastomas, the response to phorbol esters can be more complex. For instance, treatment with PMA increased cell proliferation by over two-fold in U-251 MG glioblastoma cells, while it led to a significant decrease in the mitogenic response in U-1242 MG cells. This differential effect is attributed to the expression of different novel PKC isozymes in these cell lines.

Phorbol esters can induce a phenotype in normal cells that mimics that of transformed, or cancerous, cells. In normal chick embryo fibroblasts, treatment with phorbol myristate acetate (B1210297) (PMA) leads to the expression of many phenotypic properties characteristic of virally transformed cells. This includes alterations in cell morphology, such as enhanced cell clustering and the formation of dense cellular aggregates. This induction of a transformed phenotype is a reversible process. In cells that are already transformed, such as Rous sarcoma virus-transformed chick embryo fibroblasts, PMA can synergistically enhance the expression of these transformed properties.

Induction and Regulation of Apoptosis

This compound esters are potent biological agents that can trigger apoptosis, or programmed cell death, through a variety of complex intracellular signaling pathways. The induction of this process is not universal and is highly dependent on the specific cellular context, involving intricate molecular cascades.

The treatment of cells with phorbol esters, such as Phorbol-12-myristate-13-acetate (PMA), can lead to the generation of reactive oxygen species (ROS). frontiersin.org This production of ROS is a critical component in the signaling cascade that leads to apoptosis in certain cell types. semanticscholar.org The activation of specific protein kinase C (PKC) isozymes, particularly PKCβII, has been shown to be essential for PMA-induced ROS generation. semanticscholar.org This increase in ROS can, in turn, activate downstream stress-activated protein kinase (SAPK) pathways, which are involved in the apoptotic response. semanticscholar.org For instance, the activation of the MEKK-1/SEK1/SAPK pathway by PMA has been demonstrated to be dependent on ROS. semanticscholar.org Studies on macrophages from patients with Crohn's Disease have shown that impaired ROS production in response to PMA is associated with diminished apoptosis, highlighting the crucial role of ROS in this process. nih.gov

Key Findings on ROS Generation in Phorbol Ester-Induced Apoptosis

| Phorbol Ester/Agent | Cell Type | Key Observation | Associated Pathway | Reference |

|---|---|---|---|---|

| PMA (TPA) | U-937 cells | Induces ROS generation required for SAPK activation. | PKCβII → ROS → MEKK-1 → SEK1 → SAPK | semanticscholar.org |

| PMA | Macrophages | Impaired ROS production is linked to defective apoptosis in Crohn's Disease. | Not specified | nih.gov |

| PMA | Human Neutrophils | Stimulates a burst of ROS, which is a crucial step for suicidal NETosis. | PKC → NADPH oxidase → ROS | frontiersin.org |

Phorbol ester-induced apoptosis is frequently mediated through the intrinsic, or mitochondrial, pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.comnih.gov In macrophages stimulated with PMA, apoptosis is associated with mitochondrial membrane depolarization and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov

The release of cytochrome c is a critical step that leads to the activation of a cascade of enzymes known as caspases. nih.gov These proteases are the executioners of apoptosis. In phorbol ester-induced apoptosis, both initiator caspases (such as caspase-8 and -10) and effector caspases (like caspase-3) are activated. nih.govnih.gov The activation of caspase-3 is a central event that leads to the cleavage of numerous cellular substrates, ultimately resulting in the characteristic morphological changes of apoptosis. nih.govresearchgate.net

Mitochondrial and Caspase Pathway Components in Phorbol Ester-Induced Apoptosis

| Component | Role | Observation in Phorbol Ester Studies | Reference |

|---|---|---|---|

| Mitochondrial Membrane Depolarization | Early event in intrinsic apoptosis, leads to cytochrome c release. | Observed in macrophages following PMA exposure. | nih.gov |

| Cytochrome c | Released from mitochondria, activates caspases. | Diminished release observed in macrophages with defective PMA-induced apoptosis. | nih.gov |

| Caspase-8 and -10 | Initiator caspases. | Identified as the initiator caspases in PMA-induced apoptosis in TF-1 cells. | nih.govresearchgate.net |

| Caspase-3 | Effector caspase. | Activation is a required downstream event for cell death in PMA-induced apoptosis. | nih.gov |

Recent research has uncovered a mechanical component to phorbol ester-induced apoptosis involving the RhoA/ROCK pathway. In certain cells, treatment with PMA leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). nih.govnih.gov The activation of the RhoA/ROCK pathway is not merely a byproduct of apoptosis but an essential upstream signal required for caspase activation. nih.gov

Activated ROCK phosphorylates the myosin light chain (MLC), which in turn activates myosin ATPase activity. researchgate.net This leads to increased actin-myosin force generation and cellular contraction. researchgate.net This myosin-mediated contraction appears to be a critical trigger for the activation of initiator caspases-8 and -10. nih.govresearchgate.net Inhibition of the ROCK enzyme with specific inhibitors like Y27632 can abrogate MLC phosphorylation, prevent cellular contraction, and block the subsequent activation of caspase-3 and cell death. nih.gov This indicates that the physical contraction of the cell provides a necessary signal for the biochemical cascade of apoptosis to proceed. nih.govresearchgate.net

Components of the RhoA/ROCK Pathway in Phorbol Ester-Induced Apoptosis

| Component | Function | Role in Apoptosis | Reference |

|---|---|---|---|

| RhoA | Small GTPase, activates ROCK. | Activated by PMA treatment in apoptotic cells. | nih.govnih.gov |

| ROCK (Rho-associated kinase) | Serine/threonine kinase, effector of RhoA. | Phosphorylates MLC; inhibition of ROCK prevents PMA-induced apoptosis. | nih.gov |

| Myosin Light Chain (MLC) | Regulatory protein for myosin. | Phosphorylation by ROCK leads to myosin activation. | researchgate.net |

| Myosin-Mediated Contraction | Physical contraction of the cell. | Acts as an upstream signal required for initiator caspase activation. | nih.gov |

The cellular response to this compound esters is not uniform; it can range from apoptosis to cellular differentiation, depending on the cell type and the surrounding conditions. nih.gov For example, in the erythroblastic cell line TF-1, treatment with PMA in the presence of serum induces contraction followed by apoptosis. nih.gov However, under serum-free conditions, the same cells adhere and survive, undergoing differentiation instead of apoptosis. nih.gov Similarly, phorbol esters can inhibit the maturation of granulosa cells, demonstrating a role in differentiation pathways. nih.gov In contrast, in several human B-cell-derived lymphoma lines, phorbol esters induce profound growth inhibition and cell cycle arrest, rather than the growth promotion seen in normal B lymphocytes. nih.gov This highlights that the ultimate biological outcome of phorbol ester treatment is determined by the specific cellular machinery and external signals present in a given cell type.

Cell Type-Specific Responses to Phorbol Esters

| Cell Line/Type | Condition | Observed Outcome | Reference |

|---|---|---|---|

| TF-1 (Erythroblastic) | PMA with serum | Apoptosis | nih.gov |

| TF-1 (Erythroblastic) | PMA in serum-free medium | Adhesion and Survival (Differentiation) | nih.gov |

| Human B-Lymphoma Lines | Phorbol ester treatment | Growth Inhibition / Cell Cycle Arrest | nih.gov |

| Rat Granulosa Cells | Phorbol ester treatment | Inhibition of Maturation/Differentiation | nih.gov |

Immunological and Inflammatory Responses

This compound esters are potent modulators of immune and inflammatory responses, particularly through their action on mast cells. While phorbol esters alone typically cause little to no histamine (B1213489) release from purified rat mast cells, they act as powerful potentiators of release induced by other secretagogues. nih.gov They can synergistically enhance the release of inflammatory mediators like histamine when combined with agents that increase intracellular calcium, such as the calcium ionophore A23187. nih.govscispace.com For instance, 12-O-tetradecanoylphorbol-13-acetate (TPA) was found to dramatically potentiate histamine release induced by A23187. nih.gov This potentiation is believed to occur because phorbol esters increase the sensitivity of the release mechanisms to calcium, possibly by activating protein kinase C (Ca/PL-PK). nih.gov The effect is also seen with secretagogues that interact with immunoglobulin E (IgE), but not with others like somatostatin. nih.gov

Potentiation of Histamine Release by Phorbol Esters in Rat Mast Cells (in the presence of suboptimal A23187)

| Phorbol Ester | EC50 Value | Maximal Histamine Release | Reference |

|---|---|---|---|

| TPA (PMA) | 5 ng/ml | 54-80% | nih.gov |

| This compound 12,13-didecanoate (4beta-PDD) | 83 ng/ml | 54-80% | nih.gov |

| 4-O-methyl-TPA | 807 ng/ml | 54-80% | nih.gov |

T-lymphocyte Activation, Proliferation, and Adhesion to Endothelial Cells

Phorbol esters are potent activators of T-lymphocytes, triggering a cascade of events that includes proliferation and enhanced adhesion to endothelial cells, a critical step in the migration of T-cells from the bloodstream into tissues during an inflammatory response. This process is largely mediated by the activation of protein kinase C (PKC).

Treatment of T-cells with phorbol esters such as phorbol 12-myristate 13-acetate (PMA) or 4-beta-phorbol-12,13-dibutyrate (P(Bu)2) rapidly and significantly increases their adhesion to human umbilical vein endothelial cell (HUVEC) monolayers. This enhancement is observed within minutes of exposure to the phorbol ester, with the effect being entirely attributable to an action on the T-cells, not the endothelial cells. The biologically inactive isomer, 4-alpha-phorbol-12,13-didecanoate, does not produce this effect, highlighting the stereospecificity of the interaction.

The molecular mechanism underlying this increased adhesion centrally involves the lymphocyte function-associated antigen-1 (LFA-1), an integrin expressed on the surface of T-cells. nih.govsemanticscholar.orgharvard.edu Studies using monoclonal antibodies that block the alpha (αL) or beta (β2) chains of LFA-1 have demonstrated a strong inhibition of both baseline and phorbol ester-stimulated T-cell adhesion to endothelial cells. nih.govharvard.edu Interestingly, the enhanced adhesion is not due to an increased expression of LFA-1 on the T-cell surface. harvard.edu Instead, phorbol ester-induced PKC activation is believed to cause a conformational change in the LFA-1 molecule, shifting it from a low-avidity to a high-avidity state for its ligand, intercellular adhesion molecule-1 (ICAM-1), which is expressed on endothelial cells. semanticscholar.org This activation-dependent regulation of integrin function allows for rapid and dynamic control of T-cell adhesiveness. semanticscholar.org

While LFA-1 is a major pathway for phorbol ester-stimulated adhesion, it is important to note that other adhesion molecules and pathways, such as the VLA-4/VCAM-1 pathway, also contribute to T-cell/endothelial cell interactions, particularly under conditions where the endothelium is activated by inflammatory cytokines. semanticscholar.org However, for the acute adhesion induced by direct T-cell activation with phorbol esters, the LFA-1 pathway is predominant. semanticscholar.orgnih.gov

Table 1: Effect of Phorbol Esters on T-Lymphocyte Adhesion

| Compound | Effect on T-Cell Adhesion to Endothelial Cells | Key Mediating Molecule | Reference |

|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA) | Strong increase | LFA-1 | semanticscholar.org |

| 4-beta-phorbol-12,13-dibutyrate (P(Bu)2) | Strong increase | LFA-1 | harvard.edu |

| 4-alpha-phorbol-12,13-didecanoate | No effect | N/A |

Induction of Cytokine Production

Phorbol esters are powerful inducers of cytokine production in various immune cells, particularly T-lymphocytes. By activating protein kinase C (PKC), they mimic the action of the endogenous second messenger diacylglycerol (DAG), a key step in T-cell receptor signaling that leads to the transcription and secretion of a wide array of cytokines. This property has led to their widespread use in immunological research to stimulate cytokine release for experimental analysis.

In human T-cells, stimulation with phorbol 12-myristate 13-acetate (PMA), typically in combination with a calcium ionophore like ionomycin (B1663694), leads to the robust production of multiple cytokines. This combination effectively bypasses the need for T-cell receptor engagement and co-stimulation, directly activating downstream signaling pathways.

Research has shown that this stimulation protocol induces a broad spectrum of cytokines. In highly purified human CD8+ T-cells, the combination of PMA and ionomycin was found to be a potent stimulus for the production of both Th1-type and Th2-type cytokines. nih.gov Specifically, it induced high levels of Interferon-gamma (IFN-γ) and was uniquely able to stimulate the secretion of Interleukin-4 (IL-4) among the tested stimuli. nih.gov Similarly, studies on peripheral blood mononuclear cells (PBMCs) have demonstrated that PMA/ionomycin stimulation induces the secretion of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IFN-γ, Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), as well as the chemokine MIP-1α. elifesciences.orgresearchgate.net

The profile of cytokine production can be dynamic, changing with the duration of stimulation. For instance, extended stimulation with PMA/ionomycin can lead to a decrease in the frequency of cells secreting single cytokines like IL-6 and TNF-α, while increasing the number of cells secreting IL-2 and MIP-1α. elifesciences.org This suggests a complex regulation of cytokine expression over time.

Table 2: Cytokines Induced by Phorbol Ester Stimulation in T-Cells

| Cytokine | Cell Type | Co-stimulant | Key Finding | Reference(s) |

|---|---|---|---|---|

| Interferon-gamma (IFN-γ) | CD8+ T-Cells, PBMCs | Ionomycin | Potent induction, greatest with PMA/Ionomycin. | nih.govelifesciences.org |

| Interleukin-4 (IL-4) | CD8+ T-Cells | Ionomycin | Secretion detected only with PMA/Ionomycin. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | PBMCs, Vγ9Vδ2 T-cells | Ionomycin | Robust production by various T-cell subsets. | elifesciences.orgnih.gov |

| Interleukin-2 (IL-2) | PBMCs | Ionomycin | Frequency of secreting cells increases over time. | elifesciences.org |

| Interleukin-6 (IL-6) | PBMCs | Ionomycin | Frequency of secreting cells decreases over time. | elifesciences.org |

| Interleukin-8 (IL-8) | THP-1 cells, PBMCs | None / Ionomycin | Highly activated mRNA and protein expression. | elifesciences.orgresearchgate.net |

Activation of Natural Killer (NK) Cells

Phorbol esters are potent activators of Natural Killer (NK) cells, a type of cytotoxic lymphocyte critical to the innate immune system. Activation of NK cells by phorbol esters like phorbol 12-myristate 13-acetate (PMA) leads to a rapid enhancement of their effector functions, including cytotoxicity and cytokine secretion. This activation is primarily mediated through the stimulation of protein kinase C (PKC).

Upon stimulation with PMA, NK cells upregulate the expression of early activation markers on their surface, most notably CD69. nih.govnih.gov The expression of CD69 is closely linked to the functional activation of NK cells and is considered a reliable indicator of their cytotoxic potential. researchgate.net Engagement of the CD69 receptor itself can trigger NK-cell-mediated cytolytic activity and further sustain the activation state. nih.govnih.gov

The cytotoxic function of NK cells is significantly enhanced by phorbol ester treatment. This is characterized by an increased ability to lyse target cells, such as tumor cells. The mechanism involves the release of cytotoxic granules containing proteins like perforin (B1180081) and granzymes. Furthermore, phorbol ester stimulation, often in conjunction with a calcium ionophore, induces the release of a range of cytokines and chemokines from NK cells. A prominent cytokine released by activated NK cells is Tumor Necrosis Factor-alpha (TNF-α). nih.gov This secretion contributes to the inflammatory response and can exert direct anti-tumor effects.

Studies have shown that anti-CD69 monoclonal antibodies can mimic some of the effects of PMA, inducing NK cell proliferation and the expression of other activation markers like CD25 and ICAM-1, in addition to triggering TNF-α production. nih.gov This highlights the central role of the CD69 pathway in NK cell activation, a pathway that is strongly triggered by phorbol esters.

Table 3: Effects of Phorbol Esters on Natural Killer (NK) Cell Function

| Parameter | Effect of Phorbol Ester (PMA) | Associated Molecules/Mechanisms | Reference(s) |

|---|---|---|---|

| Activation Marker Expression | Upregulation of CD69 | PKC activation | nih.govnih.govresearchgate.net |

| Cytotoxicity | Enhanced | Induction of cytolytic machinery | nih.govresearchgate.net |

| Cytokine Production | Increased TNF-α secretion | PKC-dependent signaling pathways | nih.gov |

| Proliferation | Co-stimulation leads to increased proliferation | Upregulation of CD25 and ICAM-1 | nih.gov |

Neurobiological Effects

Enhancement of Neurotransmitter Release (e.g., Serotonin (B10506), Acetylcholine (B1216132), Noradrenaline, Dopamine)

Phorbol esters, through their activation of protein kinase C (PKC), exert a significant influence on the central nervous system by enhancing the release of several key neurotransmitters. This effect has been demonstrated in various brain regions for serotonin (5-HT), acetylcholine (ACh), noradrenaline (NA), and dopamine (B1211576) (DA). The mechanism is believed to involve the phosphorylation of proteins that are part of the presynaptic release machinery.

Studies using rat brain cortical slices have provided detailed insights into the structure-activity relationships of phorbol esters in promoting neurotransmitter release. For instance, this compound 12,13-dibutyrate (4betaPDB) enhances the electrically stimulated release of serotonin in a concentration-dependent manner, while the inactive isomer 4alpha-phorbol (B3422648) 12,13-dibutyrate is ineffective. nih.gov This underscores the specific structural requirements for PKC activation.

A general trend observed across multiple neurotransmitter systems is that short-chain substituted mono- and diesters of phorbol are more potent enhancers of release compared to long-chain esters like phorbol 12-myristate 13-acetate (PMA). nih.govnih.gov This may be due to the higher lipophilicity of long-chain esters, causing them to be sequestered in the plasma membrane and preventing access to cytosolic PKC. nih.gov

While there are similarities in the structural requirements for enhancing the release of noradrenaline, dopamine, and serotonin, some phorbol esters exhibit differential potencies across these systems. nih.gov For example, the effect of various phorbol esters on acetylcholine release is generally less pronounced than their facilitatory action on serotonin release. nih.gov Only a subset of the tested compounds, including 4betaPDB and 12-deoxyphorbol 13-acetate (dPA), significantly affects ACh release. nih.gov

Table 4: Phorbol Ester-Enhanced Neurotransmitter Release from Rat Brain Cortex

| Neurotransmitter | Phorbol Ester Example(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Serotonin | This compound 12,13-dibutyrate (4betaPDB), 12-deoxyphorbol 13-acetate (dPA) | Potent, concentration-dependent enhancement. Short-chain esters are more effective. | nih.gov |

| Acetylcholine | This compound 12,13-dibutyrate (4betaPDB), 12-deoxyphorbol 13-acetate (dPA) | Less pronounced effect compared to serotonin release. | nih.gov |

| Noradrenaline | This compound 12,13-dibutyrate (4betaPDB) | Concentration-dependent enhancement. | nih.gov |

| Dopamine | This compound 12,13-dibutyrate (4betaPDB) | Concentration-dependent enhancement. | nih.gov |

Presynaptic Modulation of Synaptic Transmission in Hippocampus

Phorbol esters robustly potentiate excitatory synaptic transmission in the hippocampus, a brain region crucial for learning and memory. Extensive research indicates that this enhancement occurs through a presynaptic mechanism, meaning it acts on the neurotransmitter-releasing side of the synapse. nih.govnih.govresearchgate.net

The primary effect of phorbol esters, such as 4-beta-phorbol 12,13-diacetate, is a marked increase in the frequency of spontaneous miniature excitatory postsynaptic currents (mEPSCs). nih.gov mEPSCs represent the postsynaptic response to the release of a single vesicle of neurotransmitter (glutamate) from the presynaptic terminal. An increase in their frequency, without a change in their average amplitude, is strong evidence for an increased probability of neurotransmitter release. nih.govnih.gov This indicates that phorbol esters facilitate the process of vesicle fusion and glutamate (B1630785) exocytosis.

This presynaptic facilitation is dependent on calcium and is mediated by protein kinase C (PKC). nih.gov Blockade of voltage-dependent calcium channels attenuates the phorbol ester-induced increase in mEPSC frequency. nih.gov However, the specific calcium channels involved appear to be different from those that trigger release during an action potential. nih.gov The effect of phorbol esters is thought to lie downstream of calcium influx, potentially involving the phosphorylation of key proteins in the exocytotic machinery, such as Munc18-1, although studies suggest that mechanisms independent of Munc18-1 phosphorylation also play a significant role. nih.govescholarship.org

Importantly, the potentiation of synaptic transmission by phorbol esters is distinct from long-term potentiation (LTP), a classic model of synaptic plasticity. The effects of phorbol esters are transient and reversible upon washout, whereas LTP is long-lasting. nih.gov While phorbol esters can enhance the induction of LTP, their direct synaptic effects are not equivalent to the changes that underlie LTP itself. nih.govresearchgate.net

Table 5: Phorbol Ester Effects on Hippocampal Synaptic Transmission

| Parameter | Effect of this compound Esters | Locus of Action | Mechanism | Reference(s) |

|---|---|---|---|---|

| Synaptic Transmission | Potentiation | Presynaptic | Increased neurotransmitter release probability | nih.govnih.govresearchgate.net |

| Miniature EPSC Frequency | Increased | Presynaptic | Facilitation of vesicle exocytosis | nih.govnih.gov |

| Miniature EPSC Amplitude | No change | Postsynaptic function unaffected | Indicates a presynaptic locus of action | nih.govnih.gov |

| Long-Term Potentiation (LTP) | Enhancement of induction, but distinct from LTP itself | Presynaptic | PKC activation | nih.govresearchgate.net |

Sensitization of the Capsaicin (B1668287) Receptor (TRPV1)

Phorbol esters have a complex modulatory effect on the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor. This receptor is a non-selective cation channel primarily expressed in sensory neurons and is responsible for detecting noxious heat and pungent chemicals like capsaicin. Phorbol esters are known to sensitize TRPV1, lowering its activation threshold and potentiating its response to other stimuli.

This sensitization is primarily mediated by the activation of protein kinase C (PKC). nih.govnih.gov Inflammatory mediators often lead to the activation of phospholipase C, which produces diacylglycerol (DAG) and subsequently activates PKC. Phorbol esters mimic DAG, directly activating PKC and leading to the phosphorylation of the TRPV1 channel. Specific serine residues on the intracellular domains of TRPV1, namely Serine-502 (S502) and Serine-800 (S800), have been identified as key sites for PKC-mediated phosphorylation. nih.govnih.govuni.lu Mutation of these sites significantly reduces the ability of phorbol esters like PMA to enhance capsaicin-evoked currents. nih.govuni.lu

In addition to sensitizing the receptor, some studies suggest that phorbol esters can also directly activate TRPV1, causing the channel to open even in the absence of other agonists like capsaicin. uni.lunih.gov This direct activation appears to be more complex and may involve a dual mechanism. Evidence suggests a weak, direct ligand-like interaction of the phorbol ester with the receptor, potentially facilitated by the fatty acid moiety of the molecule. nih.gov This initial activation is then greatly enhanced by the concurrent PKC-mediated phosphorylation of the channel. nih.govuni.lu The direct gating of the channel by PMA is dramatically reduced when a different residue, Tyrosine-704 (T704), is mutated, suggesting that different phosphorylation sites may be involved in modulating responses to different activators. nih.govuni.lunih.gov

Table 6: Modulation of TRPV1 Receptor by Phorbol Esters

| Effect | Mechanism | Key Molecular Sites | Consequence | Reference(s) |

|---|---|---|---|---|

| Sensitization / Potentiation | PKC-mediated phosphorylation | Serine-502, Serine-800 | Increased current in response to capsaicin or heat | nih.govnih.govuni.lu |

| Direct Activation | Combination of weak ligand-like action and phosphorylation-induced enhancement | Tyrosine-704 (implicated in direct gating) | Induction of TRPV1 currents in the absence of other agonists | nih.govuni.lunih.gov |

Receptor Dynamics and Gene Expression Modulation

Treatment of cells with this compound 12-myristate 13-acetate (PMA) leads to a rapid and transient reduction in epidermal growth factor (EGF) binding. nih.govpnas.org This effect is maximal within 30 minutes, with EGF binding activity returning to normal levels by one hour. nih.gov This reduction in binding is due to the internalization of the EGF receptor (EGF-R). nih.gov

Morphological studies have shown that PMA treatment causes approximately 50% of the EGF-R to be internalized into endocytic vesicles and Golgi-associated structures. nih.gov Unlike EGF-induced internalization, which leads to the delivery of the receptor to lysosomes for degradation, PMA-induced internalization does not result in receptor degradation. nih.gov Instead, the internalized receptors reappear on the cell surface. nih.gov This process is not dependent on new protein synthesis. nih.gov It is proposed that the activation of protein kinase C by PMA provides a signal sufficient for EGF-R clustering and internalization but not for its transport to lysosomes. nih.gov

Activation of the protein kinase C signaling pathway by tumor-promoting phorbol esters like this compound 12-myristate 13-acetate (PMA) can induce a transient decrease in the level of p53 mRNA in various human cell lines. nih.gov This down-modulation of p53 mRNA is observed in both normal diploid and tumor cell lines. nih.gov

In detailed studies of the HeLa and A549 tumor cell lines, the p53 mRNA level was found to be at its minimum after 9 hours of exposure to PMA. nih.gov The level of p53 mRNA gradually returned to the pretreatment level after approximately 120 hours. nih.gov A similar transient decrease was also observed in the level of p53 protein in the A549 cell line. nih.gov This decrease in p53 mRNA levels is not due to changes in the transcriptional rate or the stability of the p53 mRNA. nih.gov The protein synthesis inhibitor cycloheximide (B1669411) was found to completely block the PMA-induced down-modulation of p53 mRNA, suggesting the involvement of a short-lived protein in this process. nih.gov

In the context of prostate cancer, this compound esters have been shown to downregulate the androgen induction of prostate-specific antigen (PSA). nih.govresearchgate.net Specifically, the phorbol ester 12-O-tetradecanoyl-phorbol-13-acetate (TPA) causes a time- and dose-dependent repression of both PSA glycoprotein (B1211001) and mRNA. nih.gov This effect is mediated through the protein kinase C (PKC) pathway, as the PKC inhibitor staurosporine (B1682477) can block the TPA-mediated repression. nih.gov

Furthermore, phorbol 12-myristate 13-acetate (PMA) has been shown to decrease the expression of the androgen receptor (AR) in androgen-dependent prostate cancer LNCaP cells. nih.gov This downregulation of AR is part of the mechanism through which PMA induces apoptosis in these cells. nih.gov The anti-cancer effects of PMA in prostate cancer cells, including castration-resistant prostate cancer (CRPC) cells, are linked to the inhibition of the pro-proliferative E2F1/AR pathway and the activation of pro-apoptotic JNK/p53 signaling. nih.gov

Table 2: Effect of this compound Esters on Androgen Receptor and PSA

| Cell Line | Phorbol Ester | Effect on Androgen Receptor | Effect on PSA |

| LNCaP | 12-O-tetradecanoyl-phorbol-13-acetate (TPA) | Not specified | Repression of androgen-induced glycoprotein and mRNA |

| LNCaP | Phorbol 12-myristate 13-acetate (PMA) | Decreased expression | Not specified |

Phorbol esters are known to induce the expression of various growth regulatory genes. In the human T cell leukemia line JURKAT, treatment with tetradecanoyl phorbol acetate (TPA) leads to the inhibition of proliferation and the induction of the gene for the interleukin 2 receptor alpha chain (IL2R-alpha). nih.gov

Following TPA treatment, there is a rapid decrease in the high levels of C-MYC, N-RAS, and BCL2 mRNAs, which are associated with proliferation. nih.gov Conversely, the accumulation of mRNAs for the C-FOS, C-JUN, and EGR-1 genes increases significantly and precedes the induction of IL2R-alpha mRNA. nih.gov The expression of other proto-oncogenes such as C-MYB, C-RAF-1, C-LCK, C-FYN, and C-FGR remains relatively unchanged. nih.gov

Phorbol esters can also induce the expression of the human acute-phase protein, serum amyloid A (SAA). ed.ac.uk Treatment of transfected cells with phorbol 12-myristate 13-acetate (PMA) can increase SAA mRNA levels fivefold. ed.ac.uk This induction is mediated by the binding of a nuclear factor kappaB-like transcription factor to a specific sequence in the 5'-flanking region of the SAA gene. ed.ac.uk

Global Transcriptomic Alterations in Cellular Responses

The exposure of cells to this compound esters, such as phorbol 12-myristate 13-acetate (PMA), triggers extensive reprogramming of gene expression, leading to widespread changes in the cellular transcriptome. These alterations are fundamental to the diverse biological effects elicited by these compounds, which include the induction of differentiation, inflammation, and tumor promotion. High-throughput transcriptomic analyses, such as microarray and RNA sequencing, have provided a global perspective on the genes and pathways that are modulated.

One illustrative study investigated the transcriptomic changes during the PMA-induced differentiation of K562 leukemia cells into megakaryocytes. mdpi.comnih.gov A microarray analysis comparing untreated K562 cells with those treated with PMA for seven days revealed a significant shift in the gene expression landscape. mdpi.comnih.gov Out of 44,629 genes analyzed, 954 were identified as differentially expressed genes (DEGs), defined by a p-value of less than 0.05 and a fold change greater than 2. mdpi.comnih.gov

These DEGs were functionally classified into several key clusters associated with the functions of mature megakaryocytes, highlighting the orchestrated nature of the PMA-induced cellular response. The major functional clusters included inflammatory response, angiogenesis, cell migration, extracellular matrix, and secretion. mdpi.comnih.gov This broad-based modulation of gene expression underscores the role of phorbol esters in activating complex cellular programs that mimic physiological processes.

Further research has shown that the transcriptional response to phorbol esters can be categorized into at least two waves of gene induction. The initial, rapid response includes the induction of immediate-early genes like c-myc and c-fos, which occurs without the need for new protein synthesis. nih.gov A subsequent wave of gene expression changes requires prior protein synthesis, indicating a more complex regulatory cascade. nih.gov

Beyond direct transcriptional activation, this compound esters also influence post-transcriptional gene regulation. Studies in U937 cells have demonstrated that PMA can modulate the distribution of mRNAs in the cytoplasm, affecting their translational state. nih.gov This indicates that the global cellular response to phorbol esters is a multi-layered process involving both the transcription of new mRNAs and the regulation of the translation of existing ones. nih.gov

The following interactive table summarizes the key findings from the microarray analysis of PMA-treated K562 cells, providing an overview of the scale of transcriptomic alterations.

| Metric | Value | Reference |

| Total Genes Analyzed | 44,629 | mdpi.comnih.gov |

| Differentially Expressed Genes (DEGs) | 954 | mdpi.comnih.gov |

| Fold Change Cutoff for DEGs | >2 | mdpi.comnih.gov |

| p-value Cutoff for DEGs | < 0.05 | mdpi.comnih.gov |

The functional classification of these differentially expressed genes reveals the breadth of cellular processes affected by phorbol ester treatment.

| Functional Cluster | Description | Reference |

| Inflammatory Response | Genes involved in mediating inflammatory processes. | mdpi.comnih.gov |

| Angiogenesis | Genes associated with the formation of new blood vessels. | mdpi.comnih.gov |

| Cell Migration | Genes that regulate the movement of cells. | mdpi.comnih.gov |

| Extracellular Matrix | Genes related to the structural components of the ECM. | mdpi.comnih.gov |

| Secretion | Genes involved in the secretion of various molecules. | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of 4beta Phorbol and Its Analogs

Influence of Stereochemistry (4beta vs. 4alpha Configuration) on Biological Activity

The stereochemistry at the C4 position of the phorbol (B1677699) ring system is a critical determinant of biological activity. The natural and biologically active epimer possesses a beta-configuration (4beta), where the hydroxyl group at C4 projects upwards from the plane of the C ring. In contrast, the synthetic 4alpha-epimer, where the hydroxyl group is in an axial, downward-projecting orientation, is biologically inactive as a PKC activator.

For instance, 4alpha-phorbol (B3422648) 12,13-didecanoate (4alpha-PDD) is frequently used as a negative control in experiments because, while sharing the same lipophilicity and physicochemical properties as its active beta counterpart, it fails to elicit PKC-dependent biological responses. nih.gov However, it is noteworthy that 4alpha-PDD has been reported to activate other cellular targets, such as the transient receptor potential vanilloid 4 (TRPV4) channel, independently of PKC. nih.gov

| Compound Configuration | PKC Activation | Rationale |

| 4beta-Phorbol Ester | Active | The C4-OH in the beta position maintains the correct conformation of the D-ring, allowing the molecule to fit into the PKC C1 domain binding site. nih.gov |

| 4alpha-Phorbol Ester | Inactive | The C4-OH in the alpha position alters the spatial arrangement of the D-ring, which precludes the activation of PKC. nih.gov |

Role of Specific Hydroxyl Groups (e.g., C4-OH, C20-OH) in PKC Binding and Function

The phorbol pharmacophore model identifies the hydroxyl groups at positions C4, C9, and C20 as key hydrogen-bonding participants in the interaction with the PKC C1 domain. researchgate.netnih.gov These groups, along with the C3-keto group, are believed to mimic the hydrogen-bonding pattern of diacylglycerol (DAG), the natural ligand for PKC. When a phorbol ester binds, it displaces a water molecule from a cavity within the C1 domain, and the oxygens at C3, C4, and C20 form hydrogen bonds that stabilize the complex. nih.gov

While the C4-OH group is a crucial part of the generally accepted pharmacophore, its necessity has been shown to be context-dependent. Studies involving the synthesis of 4beta-deoxy-phorbol esters (lacking the C4-OH) have revealed that for short-chain esters, this hydroxyl group is not essential for PKC binding or subsequent biological function. researchgate.net For example, 4beta-deoxy-phorbol-12,13-dibutyrate (4beta-deoxy-PDBu) displayed binding affinities to various PKC isozyme C1 domains that were very similar to those of its hydroxylated counterpart, phorbol-12,13-dibutyrate (B8117905) (PDBu). researchgate.net Furthermore, 4beta-deoxy-PDBu was found to be equally potent as PDBu in inducing biological activities like Epstein-Barr virus induction and superoxide (B77818) generation. researchgate.net This suggests that for certain analogs, other interactions can compensate for the absence of the C4-OH hydrogen bond. Conversely, it has been noted that long-chain phorbol esters do require the C4-OH group to bind effectively to PKC. researchgate.net

| Compound | C4-OH Presence | Relative PKC Binding Affinity | Relative Biological Activity |

| Phorbol-12,13-dibutyrate (PDBu) | Present | High | Potent |

| 4beta-deoxy-PDBu | Absent | High (Similar to PDBu) | Potent (Similar to PDBu) researchgate.net |

Impact of Ester Substituents (Chain Length, Aromaticity, Heterocyclic Nature) on Potency and Specificity

The ester substituents at the C12 and C13 positions are not directly involved in the hydrogen-bonding interactions with PKC but are critical for modulating the potency and specificity of phorbol esters. These lipophilic side chains are thought to facilitate the insertion and retention of the phorbol ester-PKC complex within the cell membrane, a crucial step for sustained activation. researchgate.net

The length of the acyl chains at C12 and C13 has a profound effect on biological activity. Generally, increasing the chain length leads to greater potency. researchgate.net This is evident when comparing phorbol esters with varying substituents. For example, 12-O-tetradecanoylphorbol-13-acetate (TPA), which has a long C14 chain at the C12 position, is a significantly more potent tumor promoter than phorbol esters with shorter acyl chains. An optimal acyl chain length for displacing [3H]PDBu from its binding sites has been identified as being around 14 carbons. nih.gov

The nature of the substituents also matters. The introduction of aromatic or heterocyclic moieties can confer different properties and potencies. For instance, 12-deoxyphorbol-13-O-phenylacetate demonstrates potent competitive binding to PKC. nih.gov The specific combination of substituents can also lead to selectivity for different PKC isozymes.

Interestingly, modifying the hydrophilicity of the side chains can dramatically alter the functional outcome. A study demonstrated that modifying the C12 ester with a hydrophilic tetra-ethylene glycol chain resulted in a phorbol ester analog that retained high binding affinity for PKC but failed to activate it, instead acting as a PKC antagonist. researchgate.net This suggests that while binding is a prerequisite, the physicochemical properties of the side chains are crucial for inducing the conformational changes necessary for kinase activation, likely by controlling the translocation and membrane insertion of the PKC-ligand complex.

| Compound | C12-Substituent | C13-Substituent | Relative Potency (IC50 for [3H]PDBu Binding) | Functional Outcome |

| Phorbol-12,13-dibutyrate (PDBu) | Butyrate | Butyrate | Potent (nM range) nih.gov | Agonist |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | Tetradecanoate | Acetate (B1210297) | Very Potent (nM range) nih.gov | Agonist |

| 12-Deoxyphorbol-13-O-phenylacetate | H | Phenylacetate | Potent (nM range) nih.gov | Agonist |

| Thymeleatoxin (B10785492) | Orthobenzoate | Decadienoate | Less potent on PKC-alpha, PKC-epsilon (µM range) nih.gov | Agonist |

| Resiniferatoxin | Complex Diterpene Ester | H | Low Potency (>5 µM) nih.gov | Agonist (PKC-beta selective) |

Correlation Between PKC Binding Affinity and Observed Biological Activities